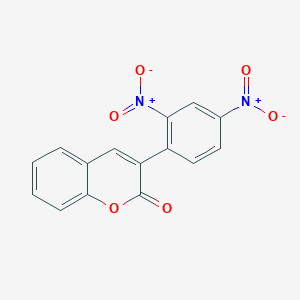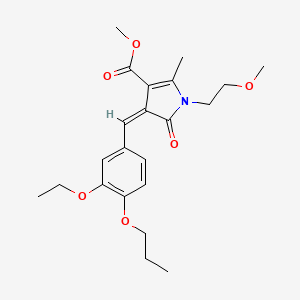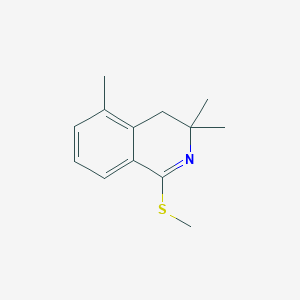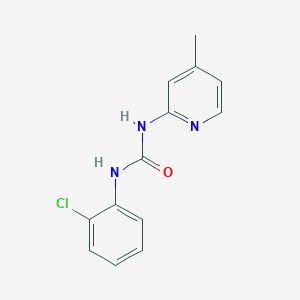![molecular formula C24H22N4O4 B11519113 4-({(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11519113.png)
4-({(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features a furan ring, a pyrazolone core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 5-(2,5-dimethyl-4-nitrophenyl)furan-2-carbaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyrazolone rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Shares the furan ring but lacks the nitrophenyl and pyrazolone groups.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the furan and pyrazolone rings.
1,5-Dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Contains the pyrazolone core but lacks the furan and nitrophenyl groups.
Uniqueness
What sets 4-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE apart is its combination of these functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H22N4O4/c1-15-13-21(28(30)31)16(2)12-20(15)22-11-10-19(32-22)14-25-23-17(3)26(4)27(24(23)29)18-8-6-5-7-9-18/h5-14H,1-4H3 |
InChI Key |
BNFMYPUFWPKDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519039.png)
![3,6-Bis[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11519054.png)
![N-(2-methylpropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11519058.png)
![3-bromo-N-cyclohexyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519061.png)
![4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B11519071.png)

![N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11519080.png)


![2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11519092.png)
![N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11519093.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11519121.png)

